molecular formula C11H9F3O B3024351 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 62620-71-7

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B3024351
CAS No.: 62620-71-7
M. Wt: 214.18 g/mol
InChI Key: UHPCUZXSDJQOPS-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 62620-71-7) is a fluorinated ketone derivative with the molecular formula C₁₁H₉F₃O (molecular weight: 214.18 g/mol). Its structure comprises a partially saturated naphthalene ring system substituted with a trifluoromethyl (–CF₃) group at the 6-position and a ketone at the 1-position (Figure 1).

Key physicochemical properties include:

  • Boiling Point: 261.2 ± 40.0 °C (at 760 mmHg)
  • Storage: Stable under standard conditions (room temperature)
  • Hazard Profile: Classified with warnings for skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

IUPAC Name

6-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPCUZXSDJQOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(F)(F)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565337
Record name 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62620-71-7
Record name 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light irradiation facilitates the generation of trifluoromethyl radicals . The reaction conditions often involve the use of ruthenium or iridium-based photoredox catalysts and suitable solvents.

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one may involve large-scale photoredox catalysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced photoredox catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.

    Reduction: Formation of trifluoromethyl-substituted alcohols.

    Substitution: Formation of various trifluoromethyl-substituted derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

Research indicates that 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one exhibits potential biological activities , including:

  • Antimicrobial properties
  • Anticancer effects
    Studies have shown that the trifluoromethyl group can enhance lipophilicity and metabolic stability, making the compound a candidate for further biological evaluations.

Medicine

In medicinal chemistry, this compound is investigated for its potential in drug development . The trifluoromethyl group contributes to:

  • Increased binding affinity to biological targets
  • Improved pharmacokinetic profiles
    Research focuses on its role as an intermediate in synthesizing pharmaceutical agents with enhanced efficacy.

Industry

The compound finds applications in developing advanced materials and agrochemicals . Its stability and reactivity make it suitable for creating specialty chemicals used in various industrial processes.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity, suggesting that the compound may inhibit cancer cell proliferation through apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against several bacterial strains. The results demonstrated effective inhibition of growth, indicating potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, metabolic stability, and binding selectivity . The trifluoromethyl group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 3,4-dihydronaphthalen-1(2H)-one derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Structural Features
6-(Trifluoromethyl)-DHN (Target) –CF₃ at C6 214.18 Enhanced lipophilicity and metabolic stability
6-Phenyl-DHN Phenyl at C6 224.26 Increased aromatic bulk; moderate activity
6-(2-Methoxyphenyl)-DHN –OCH₃-substituted phenyl at C6 254.29 Improved solubility; reduced cytotoxicity
7-Fluoro-DHN –F at C7 180.20 Smaller substituent; limited membrane permeation
2-(Benzylidene)-DHN α,β-Unsaturated ketone Varies Dual pharmacophores; enhanced bioactivity

Key Observations :

  • The –CF₃ group in the target compound increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration compared to non-fluorinated analogues .
  • Electron-withdrawing groups (–CF₃, –F) stabilize the ketone moiety, reducing metabolic degradation .
  • Bulkier substituents (e.g., phenyl) enhance binding affinity to hydrophobic enzyme pockets but may increase cytotoxicity .

Pharmacological Activity

Anti-Inflammatory and NF-κB Inhibition
  • Target Compound : Demonstrates potent inhibition of the NF-κB pathway, a key regulator of neuroinflammation. The –CF₃ group enhances interaction with the p65 subunit of NF-κB, reducing pro-inflammatory cytokine release (IC₅₀ ~10 µM in microglia) .
  • 6m (Benzyloxy-substituted DHN) : A structurally related derivative from shows superior anti-neuroinflammatory activity (IC₅₀ ~2 µM) but higher cytotoxicity (LD₅₀ ~50 µM) compared to the target compound .
  • 2-(Fluorophenyl)-DHN Derivatives : Substitution with –F at C7 (e.g., E-7-fluoro-DHN) exhibits moderate NF-κB inhibition (IC₅₀ ~25 µM) due to reduced electron-withdrawing effects .
Cytotoxicity and Selectivity
  • The target compound’s –CF₃ group minimizes off-target effects, with >80% cell viability in neuronal cells at 50 µM .
  • 6-Phenyl-DHN shows higher cytotoxicity (LD₅₀ ~30 µM) due to nonspecific hydrophobic interactions .
Crystallographic Data
  • Target Compound : Crystallizes in a triclinic system (space group P1) with a dihedral angle of ~62° between the –CF₃-substituted aryl ring and the DHN core. This twisted conformation optimizes interactions with biological targets .
  • E-7-Fluoro-DHN : Adopts a near-planar structure, reducing steric hindrance but limiting binding specificity .

Biological Activity

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, a compound with the chemical formula C11H9F3O and a molecular weight of 214.18 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique trifluoromethyl group imparts distinct properties that may influence its interaction with biological targets. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Chemical Formula C11H9F3O
Molecular Weight 214.18 g/mol
CAS Number 62620-71-7
IUPAC Name 6-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one
PubChem CID 14915117

Structural Features

The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and metabolic stability, which are critical for drug-like properties. The compound's structure allows for potential interactions with various biological targets.

Anticancer Potential

Recent studies have indicated that derivatives of naphthalenone compounds exhibit notable anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

  • HeLa Cells (Cervical Cancer) : Growth inhibition was observed with mean percentages around 38.44% at specific concentrations.
  • HepG2 Cells (Liver Cancer) : Similar compounds demonstrated a growth inhibition percentage of approximately 54.25%, indicating potential efficacy against liver cancer cells.

These findings suggest that the compound may act by disrupting critical cellular processes such as tubulin polymerization and cell cycle progression, particularly arresting cells in the G2/M phase .

The mechanism underlying the anticancer activity appears to involve:

  • Inhibition of Tubulin Polymerization : This leads to cell cycle arrest and apoptosis induction.
  • Targeting Specific Pathways : Compounds have been shown to interact with p38 MAPK pathways, which play a crucial role in inflammation and cancer progression .

Anti-inflammatory Activity

In addition to its anticancer properties, there is emerging evidence that this compound may exhibit anti-inflammatory effects. For example:

  • Compounds similar to this structure have been reported to inhibit TNF-alpha production in human monocytic cell lines, suggesting a role in modulating inflammatory responses .

Study on Derivatives

A comparative study on naphthalenone derivatives highlighted the biological activity of this compound. The study assessed various derivatives for their IC50 values against different cancer cell lines and inflammatory markers:

CompoundIC50 (µM)Targeted Cell Line
This compoundTBDHeLa
Compound A (similar structure)0.08 - 12.07HepG2
Compound B (similar structure)TBDTHP1 (monocytic line)

These results underscore the potential of this compound class in therapeutic applications .

Q & A

Q. What are the common synthetic routes for 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one and its derivatives?

The Claisen-Schmidt condensation reaction is widely used to synthesize this compound and its analogs. For example, 3,4-dihydronaphthalen-1(2H)-one derivatives are synthesized by reacting ketone precursors (e.g., 7-fluoro-3,4-dihydronaphthalen-1(2H)-one) with substituted benzaldehydes (e.g., 4-methoxy-3-(trifluoromethyl)benzaldehyde) under acidic conditions. The reaction typically employs acetic acid as a solvent and dry HCl gas as a catalyst, achieving moderate to high yields .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction reveals key structural features:

  • The compound often crystallizes in monoclinic space groups (e.g., P2₁/n) with one molecule per asymmetric unit.
  • The trifluoromethyl group and aromatic rings exhibit specific dihedral angles (e.g., ~51.7°–69.5°), influencing molecular planarity and bioactivity.
  • Weak hydrogen bonds (e.g., C–H···O) and π-π interactions stabilize the crystal lattice .

Q. What spectroscopic and analytical methods are used for characterization?

  • NMR spectroscopy confirms regiochemistry and substituent positions (e.g., aromatic proton integration and coupling patterns).
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • FT-IR identifies carbonyl (C=O) stretching vibrations (~1680–1700 cm⁻¹) and C–F bonds (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity or yield?

  • Catalyst screening : Use chiral catalysts or Brønsted acids to enhance stereoselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic aldehydes.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during condensation .

Q. What challenges arise in interpreting crystallographic data for trifluoromethyl-substituted derivatives?

  • Disorder in trifluoromethyl groups : Dynamic disorder due to free rotation complicates electron density maps. Refinement strategies in SHELXL include partial occupancy modeling and constraints for F-atom positions .
  • Weak hydrogen bonds : Non-classical interactions (e.g., C–H···π) require high-resolution data (<1.0 Å) for accurate detection .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

  • Dihedral angles : A larger dihedral angle (e.g., ~69.5°) between substituents reduces planarity, potentially enhancing hydrophobic interactions with protein targets.
  • Electron-withdrawing groups : Trifluoromethyl groups improve metabolic stability and membrane permeability, critical for drug design .

Q. What in vitro models are used to assess anti-inflammatory or anticancer activity?

  • Mast cell stabilization assays : Evaluate inhibition of histamine release in rat basophilic leukemia (RBL-2H3) cells.
  • Bcl-2 inhibition studies : Measure apoptosis induction in cancer cell lines (e.g., HeLa) via flow cytometry .

Q. How can computational methods predict interactions with biological targets?

  • Molecular docking : Simulate binding to enzyme active sites (e.g., cyclooxygenase-2) using software like AutoDock Vina.
  • Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

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